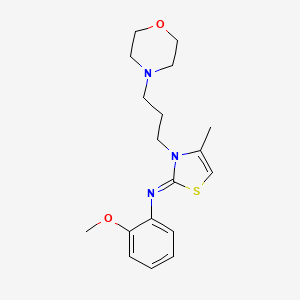

(Z)-2-甲氧基-N-(4-甲基-3-(3-吗啉代丙基)噻唑-2(3H)-亚烷基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline" is not directly mentioned in the provided papers. However, the papers discuss a related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain used in the fourth generation of cephem antibiotics. This side-chain is significant due to its role in antibiotic efficacy and its practical preparation is of interest in the pharmaceutical industry .

Synthesis Analysis

The synthesis of the Z-isomer involves a skeletal rearrangement of aminoisoxazoles. The process includes reacting 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to yield intermediates, which are then converted to the target compound through the reaction with O-methylhydroxylamine. An alternative route involves the O-methylation of a hydroxyimino derivative to exclusively yield the Z-isomer, which is then led to the final compound .

Molecular Structure Analysis

The molecular structure of the Z-isomer is characterized by the presence of a thiadiazol ring, which is a common feature in many pharmaceutical compounds due to its bioactive properties. The methoxyimino group and the acetic acid moiety are also integral to the compound's structure, contributing to its biological activity as part of cephem antibiotics .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the Z-isomer are crucial for obtaining the desired stereochemistry, which is important for the compound's biological function. The use of methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate for O-methylation is a key step in ensuring the exclusive production of the Z-isomer .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the Z-isomer are not explicitly detailed in the provided papers, it can be inferred that the compound's solubility, stability, and reactivity are tailored for its role in antibiotic synthesis. The presence of the methoxy group and the acetic acid moiety likely influence its solubility and its ability to undergo further chemical transformations .

科学研究应用

合成和表征

- 该化合物已用于制备头孢菌素类抗生素,这是一类临床上有用的抗生素。合成涉及 3-氨基-5-甲氧基异恶唑与烷氧羰基异硫氰酸酯的反应以及其他后续反应以生成目标化合物 (Tatsuta 等人,1994)。

光动力治疗应用

- 该化合物的衍生物,用含有席夫碱的新型苯磺酰胺衍生物基团取代的锌酞菁,已被合成和表征。它的性质,如高单线态氧量子产率,可用于光动力治疗应用,特别是癌症治疗 (Pişkin 等人,2020)。

晶体学研究

- 已研究和描述了相关化合物(如(氧代噻唑烷-2-亚烷基)乙酰胺)的晶体结构,这有助于理解该化合物的分子构型和潜在的化学相互作用 (Galushchinskiy 等人,2017)。

抗菌活性

- 已合成并测试了各种噻唑衍生物,包括与本化合物相关的衍生物,以了解其抗菌活性。这包括对细菌分离株和真菌的测试,表明这些化合物在开发新的抗菌剂中具有潜在用途 (Wardkhan 等人,2008)。

Src 激酶抑制

- 该化合物的类似物,特别是那些含有吗啉代丙基的类似物,已被优化为 Src 激酶活性的有效抑制剂。这表明在癌症治疗中具有潜在应用,因为 Src 激酶通常与癌细胞增殖有关 (Boschelli 等人,2001)。

抗癌特性

- 一些含有类似结构元素的衍生物已显示出对人癌细胞有希望的抗增殖活性。这强调了该化合物及其衍生物在癌症研究和治疗开发中的潜在用途 (Minegishi 等人,2015)。

液相色谱应用

- 该化合物由于其化学性质,已被用于色谱方法的开发,例如使用改性硅胶柱测定眼药水的成分。这说明了它在分析化学中用于分离和分析复杂混合物的效用 (Akiyama 等人,1991)。

属性

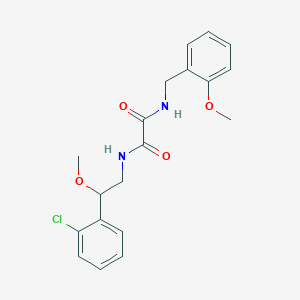

IUPAC Name |

N-(2-methoxyphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-15-14-24-18(19-16-6-3-4-7-17(16)22-2)21(15)9-5-8-20-10-12-23-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUFGDQEDFKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2OC)N1CCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)